(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid
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Overview
Description
(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound is known for its unique structure, which combines an alkyne group with a dimethylamine moiety and is stabilized by trifluoroacetic acid. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid typically involves the reaction of (But-3-yn-2-yl)dimethylamine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The dimethylamine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dimethylamine moiety can act as a nucleophile in substitution reactions. The trifluoroacetic acid component stabilizes the compound and enhances its reactivity in various chemical processes.
Comparison with Similar Compounds
(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid can be compared with similar compounds such as:
(But-3-yn-2-yl)dimethylamine: Lacks the trifluoroacetic acid component, making it less stable and reactive.
(But-3-yn-2-yl)amine: Lacks the dimethyl groups, resulting in different reactivity and applications.
(But-3-yn-2-yl)dimethylamine hydrochloride: Contains a different acid component, leading to variations in stability and reactivity.
This compound’s unique combination of functional groups and its stabilization by trifluoroacetic acid make it a valuable reagent in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dimethylbut-3-yn-2-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-5-6(2)7(3)4;3-2(4,5)1(6)7/h1,6H,2-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBPQYQOYMDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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